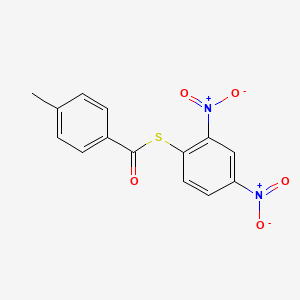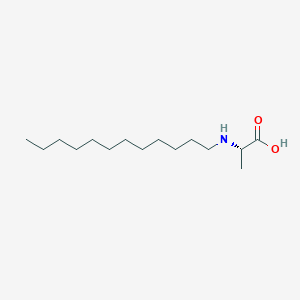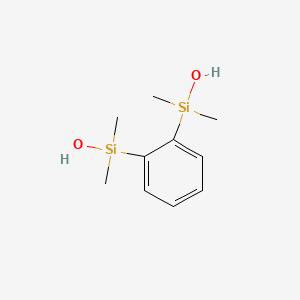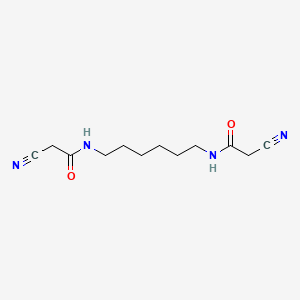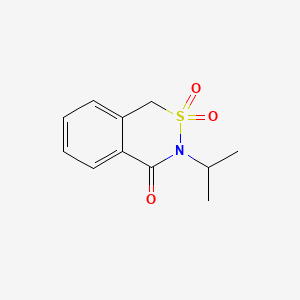
1H-2,3-Benzothiazin-4(3H)-one, 3-isopropyl-, 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-2,3-Benzothiazin-4(3H)-one, 3-isopropyl-, 2,2-dioxide is a chemical compound belonging to the benzothiazine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2,3-Benzothiazin-4(3H)-one, 3-isopropyl-, 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using sulfur-containing reagents to form the thiazine ring.
Isopropylation: Introducing the isopropyl group through alkylation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch Reactors: For controlled synthesis.
Continuous Flow Reactors: For efficient and scalable production.
化学反応の分析
Types of Reactions
1H-2,3-Benzothiazin-4(3H)-one, 3-isopropyl-, 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thiazine ring.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts for specific transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazine derivatives.
Substitution: Formation of various substituted benzothiazine derivatives.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of 1H-2,3-Benzothiazin-4(3H)-one, 3-isopropyl-, 2,2-dioxide involves its interaction with molecular targets and pathways. This may include:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interaction with Receptors: Modulating receptor activity.
Pathway Modulation: Affecting cellular signaling pathways.
類似化合物との比較
Similar Compounds
1H-2,3-Benzothiazin-4(3H)-one, 2,2-dioxide: Lacks the isopropyl group.
1H-2,3-Benzothiazin-4(3H)-one, 3-methyl-, 2,2-dioxide: Contains a methyl group instead of an isopropyl group.
Uniqueness
1H-2,3-Benzothiazin-4(3H)-one, 3-isopropyl-, 2,2-dioxide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
31846-46-5 |
|---|---|
分子式 |
C11H13NO3S |
分子量 |
239.29 g/mol |
IUPAC名 |
2,2-dioxo-3-propan-2-yl-1H-2λ6,3-benzothiazin-4-one |
InChI |
InChI=1S/C11H13NO3S/c1-8(2)12-11(13)10-6-4-3-5-9(10)7-16(12,14)15/h3-6,8H,7H2,1-2H3 |
InChIキー |
JIQOPFIEDZPLQT-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(=O)C2=CC=CC=C2CS1(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one](/img/structure/B14687268.png)
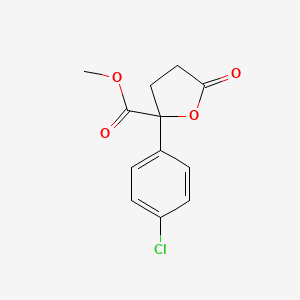


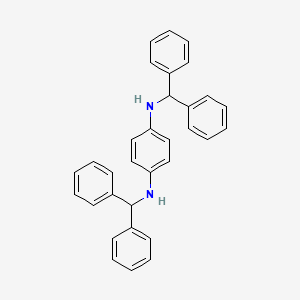

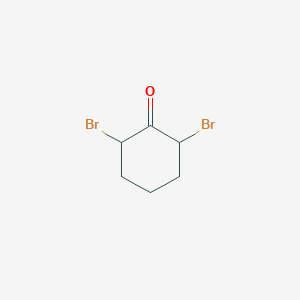
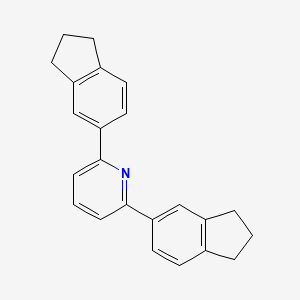
![Benzo[b]thiophene, 5-chloro-3-phenyl-](/img/structure/B14687322.png)
